An In-Depth Technical Guide to 4-Iodo-2-nitrobenzoic Acid: Structure, Bonding, and Synthetic Utility
An In-Depth Technical Guide to 4-Iodo-2-nitrobenzoic Acid: Structure, Bonding, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Iodo-2-nitrobenzoic acid, a versatile building block in organic synthesis. We will delve into its chemical structure, bonding characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, we will explore its reactivity and highlight its applications as a key intermediate in the development of bioactive molecules and pharmaceuticals.
Introduction to 4-Iodo-2-nitrobenzoic Acid: A Multifunctional Scaffold
4-Iodo-2-nitrobenzoic acid, with the chemical formula C₇H₄INO₄, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a nitro group, and an iodine atom. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable reagent in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the versatile reactivity of the carbon-iodine bond, coupled with the carboxylic acid handle, allow for a wide range of chemical transformations.
Table 1: Physicochemical Properties of 4-Iodo-2-nitrobenzoic Acid
| Property | Value | Source |
| CAS Number | 116529-62-5 | [1] |
| Molecular Formula | C₇H₄INO₄ | [1] |
| Molecular Weight | 293.02 g/mol | [1] |
| Appearance | Pale yellow solid (Predicted) | |
| Melting Point | 92 °C (from ethanol) | |
| Boiling Point | 391.5 ± 32.0 °C (Predicted) | |
| Density | 2.156 ± 0.06 g/cm³ (Predicted) |
Elucidating the Chemical Structure and Bonding
The chemical structure of 4-Iodo-2-nitrobenzoic acid is defined by the specific arrangement of its constituent atoms and the nature of the chemical bonds between them. A thorough understanding of its structure is paramount for predicting its reactivity and designing synthetic strategies.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons will be influenced by the electronic effects of the substituents. The proton adjacent to the carboxylic acid group is expected to be the most deshielded.
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¹³C NMR: The carbon NMR spectrum will display seven signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of the iodo, nitro, and carboxyl groups.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule. Key expected absorptions include:
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O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding.
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C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.
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N-O stretches (asymmetric and symmetric): Strong absorptions in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for the nitro group.
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C-I stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹.
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Aromatic C-H and C=C stretches: Bands in their characteristic regions.
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 4-Iodo-2-nitrobenzoic acid is expected to show a molecular ion peak at m/z 293. Key fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and the nitro group (-NO₂).
Crystallography and Three-Dimensional Structure
To date, the crystal structure of 4-Iodo-2-nitrobenzoic acid has not been reported in publicly accessible crystallographic databases. X-ray crystallography would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for understanding the molecule's packing arrangement and the influence of non-covalent interactions on its physical properties.
Synthesis of 4-Iodo-2-nitrobenzoic Acid: A Step-by-Step Approach
A common synthetic route to 4-Iodo-2-nitrobenzoic acid starts from readily available benzene and proceeds through a four-step sequence.[2] This pathway offers a logical and efficient method for the laboratory-scale preparation of this important intermediate.
Synthetic Pathway Overview
Caption: Synthetic pathway for 4-Iodo-2-nitrobenzoic acid from benzene.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Alkylation of Benzene to Toluene
This initial step involves the alkylation of benzene with a methyl group using a Lewis acid catalyst.
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Procedure: To a stirred solution of benzene in a suitable solvent, add aluminum chloride (AlCl₃) followed by the slow addition of methyl chloride (CH₃Cl) at a controlled temperature. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred until the starting material is consumed. The reaction is then quenched with water and the organic layer is separated, washed, dried, and distilled to yield toluene.[2]
Step 2: Iodination of Toluene to p-Iodotoluene
The methyl group of toluene is an ortho-, para-director. Due to steric hindrance at the ortho position, iodination primarily occurs at the para position.
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Procedure: Toluene is treated with iodine (I₂) in the presence of a catalytic amount of ferric chloride (FeCl₃). The reaction mixture is stirred at a suitable temperature until the reaction is complete. The product, p-iodotoluene, is then isolated by a standard workup procedure.[2]
Step 3: Nitration of p-Iodotoluene to 4-Iodo-2-nitrotoluene
The nitration of p-iodotoluene introduces a nitro group onto the aromatic ring. The methyl group directs the incoming nitro group to the ortho position as the para position is already occupied by the iodine atom.
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Procedure: p-Iodotoluene is slowly added to a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature. The temperature is carefully controlled to prevent over-nitration. After the addition, the reaction is allowed to proceed to completion. The reaction mixture is then poured onto ice, and the precipitated product, 4-iodo-2-nitrotoluene, is collected by filtration, washed, and dried.[2]
Step 4: Oxidation of 4-Iodo-2-nitrotoluene to 4-Iodo-2-nitrobenzoic acid
The final step involves the oxidation of the methyl group to a carboxylic acid.
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Procedure: 4-Iodo-2-nitrotoluene is heated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium. The reaction is monitored until the starting material is consumed. The manganese dioxide formed is removed by filtration, and the filtrate is acidified to precipitate the desired product, 4-Iodo-2-nitrobenzoic acid. The product is then collected by filtration, washed, and can be further purified by recrystallization.[2]
Reactivity and Synthetic Applications
The unique arrangement of functional groups in 4-Iodo-2-nitrobenzoic acid dictates its reactivity and makes it a versatile building block in organic synthesis.
Key Reaction Types
Caption: Key reaction types of 4-Iodo-2-nitrobenzoic acid.
4.1.1. Suzuki-Miyaura Coupling
The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound. This is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.
4.1.2. Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reducing agents. This transformation is crucial for introducing a primary amine functionality, which can then be further modified. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C and H₂), or iron in acetic acid. The resulting 4-iodo-2-aminobenzoic acid is a valuable intermediate for the synthesis of heterocyclic compounds.
4.1.3. Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, including:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
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Amide formation: Reaction with an amine, often activated by a coupling agent, to form an amide.
Application in the Synthesis of Bioactive Molecules
Aromatic nitro compounds are important precursors in the synthesis of a wide range of pharmaceuticals. The ability to introduce a nitro group and subsequently reduce it to an amine provides a versatile entry point for the construction of complex molecular architectures. While specific, documented examples of the direct use of 4-Iodo-2-nitrobenzoic acid in the synthesis of marketed drugs are not prevalent in the readily accessible literature, its structural motifs are found in various bioactive compounds. Its potential as a building block in the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases, remains an active area of research.
Safety and Handling
4-Iodo-2-nitrobenzoic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
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Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Iodo-2-nitrobenzoic acid is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key intermediate for the construction of complex organic molecules. A thorough understanding of its structure, bonding, and reactivity is essential for harnessing its full potential in the design and synthesis of novel compounds for applications in drug discovery and materials science. Further research into its crystallographic structure and expanded applications in medicinal chemistry is warranted.
References
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ChemContent. (2023, March 16). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]
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PubChem. (n.d.). 4-Iodo-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
